4-Hydroxyestrone

Estrogen Receptor Binding Receptor Affinity Catechol Estrogen

4-Hydroxyestrone (4-OHE1) is the definitive catechol estrogen standard for LC-MS/MS profiling, genotoxicity positive control, and neuroprotection benchmarking. Unlike 2-OHE1, it binds the estrogen receptor with 6-fold higher affinity and forms depurinating DNA adducts critical for hormone-related carcinogenesis studies. Substituting estrone or estradiol will NOT replicate these effects. Supplied at ≥95% purity for quantitative mass spectrometry assays. Select 4-OHE1 when your publication cannot afford erroneous conclusions from non-interchangeable catechol estrogens.

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
CAS No. 3131-23-5
Cat. No. B023518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyestrone
CAS3131-23-5
Synonyms3,4-Dihydroxyestra-1,3,5(10)-trien-17-one;  3,4-Dihydroxy-1,3,5(10)-estratrien-17-one; 
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O
InChIInChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1
InChIKeyXQZVQQZZOVBNLU-QDTBLXIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyestrone (CAS 3131-23-5) for Biomedical Research: Key Specifications and Core Identity


4-Hydroxyestrone (4-OHE1) is an endogenous catechol estrogen metabolite of estrone, formed primarily through the 4-hydroxylation pathway catalyzed by cytochrome P450 enzymes, notably CYP1B1 [1]. It is a critical component in studies of estrogen metabolism, genotoxicity, and neuroprotection. Available from research suppliers at purities typically ≥95% , its analytical reference standard is essential for quantitative mass spectrometry-based assays of estrogen metabolite profiles [2].

Why 4-Hydroxyestrone Cannot Be Substituted by 2-Hydroxyestrone or Parent Estrogens in Critical Assays


Catechol estrogens are not functionally interchangeable. While 2-hydroxyestrone (2-OHE1) is the predominant circulating metabolite, 4-hydroxyestrone exhibits distinct receptor binding kinetics, a markedly different genotoxicity profile, and unique neuroprotective potency [1]. 4-OHE1 binds to the estrogen receptor with 6-fold higher affinity than 2-OHE1 [1] and forms depurinating DNA adducts, whereas 2-OHE1 produces less harmful stable adducts [2]. Substitution with the parent estrone or estradiol will fail to replicate these 4-OHE1-specific effects, leading to erroneous conclusions in studies of estrogen-mediated carcinogenesis, neuroprotection, or metabolic pathway analysis.

Quantitative Differentiation: 4-Hydroxyestrone vs. 2-Hydroxyestrone, 4-Hydroxyestradiol, and Other Estrogen Metabolites


4-Hydroxyestrone Exhibits 6-Fold Higher Estrogen Receptor Binding Affinity than 2-Hydroxyestrone

In competitive binding assays using rat hypothalamic cytosol estrogen receptors, 4-hydroxyestrone (4-OHE1) demonstrated a dissociation constant (Kd) of 0.28 ± 0.07 nM, which is approximately 6-fold lower (indicating higher affinity) than the 1.68 ± 0.79 nM Kd observed for its isomer, 2-hydroxyestrone (2-OHE1) [1]. This places 4-OHE1's affinity between that of 4-hydroxyestradiol (0.12 nM) and the much weaker 2-OHE1, providing a quantitative rationale for selecting 4-OHE1 over 2-OHE1 in studies requiring moderate but significant ER engagement.

Estrogen Receptor Binding Receptor Affinity Catechol Estrogen

4-Hydroxyestrone is the Most Potent Inducer of DNA Adducts and Genotoxicity Among Catechol Estrogens

In Syrian hamster embryo fibroblasts, 4-hydroxyestrone (4-OHE1) was ranked as the most potent inducer of DNA adducts among four catechol estrogens and the parent estrogens. The rank order of adduct-forming ability was: 4-OHE1 > 2-OHE1 > 4-OHE2 > 2-OHE2 >> E2, E1 [1]. Furthermore, the clastogenic activity (chromosome aberration induction) follows the same order: 4-OHE1 > 2-OHE1 or 4-OHE2 > 2-OHE2 > E1 [2]. The quinones derived from 4-hydroxylated estrogens form depurinating adducts that generate highly mutagenic apurinic sites, whereas quinones of 2-hydroxylated estrogens produce less harmful, stable DNA adducts [3].

Genotoxicity DNA Adducts Carcinogenesis

4-Hydroxyestrone Demonstrates Superior Neuroprotective Potency vs. 17β-Estradiol and 25 Other Estrogen Metabolites

In a comprehensive screening of 25 endogenous estrogen metabolites using immortalized mouse hippocampal neuronal cells (HT22) challenged with glutamate-induced oxidative toxicity, 4-hydroxyestrone (4-OHE1) exhibited the strongest neuroprotective effect, surpassing even 17β-estradiol [1]. This superior protection was also validated in vivo, where 4-OHE1 provided stronger protection than 17β-estradiol against kainic acid-induced hippocampal oxidative damage in rats [1]. Furthermore, 4-OHE1 has been shown to protect against chemically-induced ferroptosis in HT22 cells, an effect mediated by inhibition of protein disulfide isomerase (PDI) [2].

Neuroprotection Oxidative Stress Ferroptosis

4-Hydroxyestrone Induces 88-Fold Methotrexate Resistance in MCF-7 Cells, Comparable to 16α-Hydroxyestrone and Far Exceeding 2-Hydroxyestrone

In MCF-7 breast cancer cells, treatment with 10 nM 4-hydroxyestrone (4-OHE1) for 12 cell doublings stimulated methotrexate resistance by 88-fold compared to untreated controls [1]. This enhancement factor was identical to that of 16α-hydroxyestrone (also 88-fold) and substantially greater than that of 2-hydroxyestrone (33-fold) or estradiol (3.2-fold) [1]. Notably, this effect occurred without significant stimulation of the estrogen-responsive pS2 gene, suggesting an estrogen receptor-independent mechanism [1].

Drug Resistance Chemotherapy Breast Cancer

High-Value Applications for 4-Hydroxyestrone (CAS 3131-23-5) in Research and Industrial Settings


Reference Standard for LC-MS/MS Quantification of Catechol Estrogens in Biological Matrices

4-Hydroxyestrone is an essential analytical reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying catechol estrogen profiles in human urine, serum, or tissue. Methods using stable isotope dilution with 4-OHE1-d4 as an internal standard achieve limits of quantitation as low as 1 ng per 10-mL urine sample with 97-99% accuracy [1]. This application is directly supported by the compound's distinct chromatographic and mass spectrometric properties, which allow for its specific resolution from the isomeric 2-hydroxyestrone [1].

Positive Control and Mechanistic Probe in Estrogen-Induced Genotoxicity and Carcinogenesis Studies

Given its rank as the most potent inducer of DNA adducts and chromosomal aberrations among catechol estrogens [2][3], 4-hydroxyestrone serves as the definitive positive control in in vitro and in vivo models of estrogen-mediated genotoxicity. Researchers investigating the initiation of hormone-related cancers (e.g., breast, endometrial) use 4-OHE1 to study the formation of depurinating DNA adducts and the subsequent mutagenic events. Its distinct mechanism—forming highly mutagenic apurinic sites compared to the stable adducts of 2-OHE1—makes it irreplaceable for elucidating structure-activity relationships in estrogen genotoxicity [4].

Gold-Standard Neuroprotective Agent for Oxidative Stress and Ferroptosis Research

For neuroscience applications, 4-hydroxyestrone is the most potent endogenous neuroprotective estrogen metabolite identified to date, outperforming 17β-estradiol and 24 other metabolites in models of oxidative neurotoxicity [5]. It is used as a benchmark compound in studies of SIRT1-mediated p53 deacetylation and as a tool to investigate protection against chemically-induced ferroptosis via PDI inhibition [6]. Its superior potency ensures that experiments are conducted with a maximally effective endogenous ligand, reducing the risk of false-negative results in neuroprotection screens.

Investigational Tool in Drug Resistance Mechanism Studies in Breast Cancer

4-Hydroxyestrone is a key research compound for investigating the development of methotrexate resistance in breast cancer. Its ability to induce an 88-fold increase in resistance in MCF-7 cells—on par with 16α-OHE1 and far exceeding estradiol—makes it a highly effective stimulus for dissecting the estrogen receptor-independent pathways that lead to chemoresistance [7]. Studies utilizing 4-OHE1 have already implicated alterations in p53 function as a potential mechanism, providing a foundation for further translational research [7].

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